
Physical and chemical properties of 1,2,3,6,7,8-
Hexahydropyrene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,2,3,6,7,8-Hexahydropyrene

Cat. No.: B104253 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,3,6,7,8-
Hexahydropyrene

This technical guide provides a comprehensive overview of the core physical and chemical

properties of 1,2,3,6,7,8-Hexahydropyrene, tailored for researchers, scientists, and

professionals in drug development. This document summarizes key data, details experimental

protocols, and visualizes synthetic and analytical workflows.

General and Physicochemical Properties
1,2,3,6,7,8-Hexahydropyrene, also known as sym-Hexahydropyrene, is a partially

hydrogenated polycyclic aromatic hydrocarbon (PAH). Its structure, featuring a central aromatic

core flanked by two hydrogenated rings, makes it a valuable and versatile intermediate in

chemical synthesis.[1] It is a beige or yellow to light orange crystalline solid at room

temperature.[2][3]

Table 1: Compound Identification
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Identifier Value

CAS Number 1732-13-4[1][2]

Molecular Formula C₁₆H₁₆[1][2][4]

Molecular Weight 208.30 g/mol [1][2][5]

IUPAC Name 1,2,3,6,7,8-hexahydropyrene[2]

InChI
InChI=1S/C16H16/c1-3-11-7-9-13-5-2-6-14-10-

8-12(4-1)15(11)16(13)14/h7-10H,1-6H2[2][5]

InChIKey MBAIEZXRGAOPKH-UHFFFAOYSA-N[1][2]

SMILES C1CC2=C3C(=CC=C4C3=C(CCC4)C=C2)C1[2]

| Synonyms | sym-Hexahydropyrene[2] |

Table 2: Physical Properties

Property Value

Melting Point 130-134 °C[4][6]

Boiling Point 282.51 °C (estimate)[7]

Density 1.0102 g/cm³ (estimate)[7]

Refractive Index 1.5000 (estimate)[7]

Water Solubility 229.1 µg/L (at 4 °C)[3]

Solubility Slightly soluble in Chloroform and DMSO[7]

| Appearance | Beige crystalline solid; Yellow to light orange crystalline powder or needles[2][3]

|

Chemical Synthesis and Purification
The primary route to synthesizing 1,2,3,6,7,8-Hexahydropyrene is through the selective

catalytic hydrogenation of pyrene.[1][4] The purity of the starting pyrene is critical, as impurities
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can poison the catalyst and lead to undesired byproducts.[1]

Experimental Protocols
A. Precursor Purification:

Column Chromatography: Commercial pyrene can be purified using adsorbents like Florisil,

silica, or alumina to remove impurities before hydrogenation.[1][8]

Desulfurization: To prevent catalyst poisoning, especially with nickel-based catalysts, crude

pyrene can be treated with Raney® nickel to remove sulfur-containing compounds.[1][8]

B. Catalytic Hydrogenation of Pyrene:

Method 1 (Palladium on Carbon): Palladium on carbon (Pd/C) is a common catalyst that can

produce a mixture of 1,2,3,6,7,8-hexahydropyrene (HHPy) and 4,5,9,10-tetrahydropyrene

(THPy).[1][8] Reaction selectivity is controlled by hydrogen pressure, temperature, and

reaction time.[1]

Method 2 (Modified Skeleton Nickel Catalyst): A high-yield method involves using a modified

skeleton nickel catalyst in a high-pressure reactor.[4]

Procedure: 3.0g of pyrene, 15ml of cyclohexane, and 1.5g of activated modified skeleton

nickel catalyst are placed in a 70ml high-pressure reactor.[4]

Conditions: The system is purged with nitrogen and hydrogen. The reaction proceeds at

140°C under 1.0 MPa of hydrogen pressure for approximately 2.5 hours.[4]

Yield: This method can achieve a pyrene conversion rate of 100% with a 1,2,3,6,7,8-
hexahydropyrene yield approaching 80%.[4]

C. Product Purification:

Recrystallization: This is a standard technique for purifying the solid product based on its

differential solubility in a suitable solvent at varying temperatures.[1] A simple crystallization

from ethanol can yield very pure HHPy.[8]
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Column Chromatography: The crude product can be purified by column chromatography on

Florisil, silica, or alumina to remove the main impurity, 4,5,9,10-tetrahydropyrene.[8]

Synthesis and Purification Workflow
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Synthesis and Purification Workflow for 1,2,3,6,7,8-Hexahydropyrene.
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Chemical Reactivity and Derivatization
The unique structure of 1,2,3,6,7,8-Hexahydropyrene dictates its chemical reactivity. The

saturated rings isolate the aromatic naphthalene-like core, simplifying its substitution patterns

compared to fully aromatic pyrene.[1]

Electrophilic Aromatic Substitution (EAS): In contrast to pyrene, which has multiple active

sites for EAS, 1,2,3,6,7,8-Hexahydropyrene offers a straightforward reactivity profile where

only one position is readily available for the first substitution.[8]

Bromination: The compound undergoes highly regioselective bromination to yield 4-bromo-

1,2,3,6,7,8-hexahydropyrene, a key intermediate for introducing other functional groups at

the 4-position.[1]

Aromatization (Dehydrogenation): A primary reaction is its oxidation back to the fully

aromatic pyrene system. This is typically achieved using a catalyst like palladium on carbon

(Pd/C) at elevated temperatures.[1]

Use as a Synthetic Intermediate: It serves as a precursor for various pyrene derivatives. For

example, it can be used to synthesize 4-acetylpyrene, which is then converted to 4-

ethynylpyrene for DNA modification studies.[1][4] It is also used to prepare pyrene

derivatives with fused aromatic rings, such as benzo[e]pyrene.[8]
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Key Chemical Reactions

1,2,3,6,7,8-Hexahydropyrene
(HHPy)

4-Bromo-HHPy

Bromination
(Regioselective)

Pyrene

Dehydrogenation
(e.g., Pd/C, Heat)

4-Substituted HHPy
(e.g., 4-Acetyl-HHPy)

Friedel-Crafts
Acylation/Alkylation

4-Ethynylpyrene

Further
Synthesis

Click to download full resolution via product page

Key Chemical Reactions of 1,2,3,6,7,8-Hexahydropyrene.

Spectroscopic and Analytical Data
Spectroscopic methods are essential for the identification and characterization of 1,2,3,6,7,8-
Hexahydropyrene.

Table 3: Spectroscopic Data Summary

Technique Key Information / Data Source

Mass Spectrometry (EI-MS)
Molecular Ion (M⁺): m/z 208.[1][9]
Monoisotopic Mass: ~208.125 Da.[1][2]

¹³C NMR Spectrum available in CDCl₃.[10]

¹H NMR Spectrum available (Varian A-60).[2]
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| Infrared (IR) Spectroscopy| Gas-phase spectrum available.[11] |

Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS): GC is a standard technique for

analyzing the purity of 1,2,3,6,7,8-Hexahydropyrene and separating it from related PAHs.[1]

Typical Instrument: Gas Chromatograph with a Mass Spectrometer detector.[1]

Column: Specialized columns for PAH analysis are typically employed.[1]

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to confirm

the molecular weight (208.30 g/mol ) and analyze fragmentation patterns to deduce the

structure.[1][2]

Analytical Workflow

Sample
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Analytical Techniques for Characterizing 1,2,3,6,7,8-Hexahydropyrene.

Safety and Handling
Hazards: May cause irritation.[2] As a polycyclic aromatic hydrocarbon, appropriate safety

precautions should be taken.

Handling: Avoid breathing dust.[3] Use only in well-ventilated areas and wear protective

gloves, clothing, and eye protection.[3]
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Storage: Store in a refrigerator or a cool, dark place (<15°C is recommended).[7]

Usage: This compound is intended for research use only and is not for human or veterinary

use.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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